molecular formula C14H28O2 B3308261 3,5-Dimethyldodecanoic acid CAS No. 93761-42-3

3,5-Dimethyldodecanoic acid

Cat. No.: B3308261
CAS No.: 93761-42-3
M. Wt: 228.37
InChI Key: BJCDOTOCKDZJAQ-UHFFFAOYSA-N
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Description

3,5-Dimethyldodecanoic acid (C₁₄H₂₈O₂, molecular weight: 228.38 g/mol) is a branched-chain carboxylic acid first identified as a female-produced sex pheromone in the cerambycid beetle Prionus californicus . Its structure features a 12-carbon backbone with methyl groups at positions 3 and 5 (Fig. 1). The compound is synthesized non-stereoselectively, yielding a racemic mixture of four stereoisomers (3R,5S; 3S,5R; 3R,5R; 3S,5S), with the anti-diastereomer (3R,5S/3S,5R) matching the natural pheromone in gas chromatography (GC) retention time and mass spectral data .

Key spectral characteristics include a base peak at m/z 87 (cleavage at C3) and significant ions at m/z 129 (C5 branch) and m/z 60 (loss of acetic acid) . Field bioassays demonstrate its strong attractant activity, capturing ~3.5 male beetles per trap daily .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyldodecanoic acid typically involves the alkylation of a suitable precursor, such as a dodecanoic acid derivative, with methylating agents. One common method includes the use of Grignard reagents or organolithium compounds to introduce the methyl groups at the desired positions. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure selective methylation.

Industrial Production Methods: Industrial production of this compound may involve catalytic processes that allow for large-scale synthesis. Catalysts such as palladium or nickel complexes can be employed to facilitate the methylation reactions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Esterification

3,5-Dimethyldodecanoic acid can react with alcohols to form esters in a process called esterification. This reaction typically requires a catalyst, such as an acid (e.g., sulfuric acid) or a carbodiimide like dicyclohexylcarbodiimide (DCC) with dimethylaminopyridine (DMAP) .

RCOOH+ROHRCOOR+H2ORCOOH+R'OH\rightleftharpoons RCOOR'+H_2O

In this reaction, the hydroxyl group from the carboxylic acid is replaced by an alkoxy group from the alcohol, resulting in the formation of an ester and water . The reaction is reversible, and excess alcohol or removal of water can shift the equilibrium towards ester formation .

Neutralization

As a carboxylic acid, this compound can undergo neutralization reactions with bases to form a salt and water . For example, it can react with a strong base like sodium hydroxide (NaOH):

RCOOH+NaOHRCOONa+H2ORCOOH+NaOH\rightarrow RCOONa+H_2O

The product, in this case, would be a sodium salt of this compound. Similarly, it can react with metal hydroxides such as barium hydroxide:

Ba(OH)2(s)+2CH3(CH2)8CH(CH3)CH2CH(CH3)COOH(aq)Ba(CH3(CH2)8CH(CH3)CH2CH(CH3)COO)2(aq)+2H2O(l)Ba(OH)_2(s)+2CH_3(CH_2)_8CH(CH_3)CH_2CH(CH_3)COOH(aq)\rightarrow Ba(CH_3(CH_2)_8CH(CH_3)CH_2CH(CH_3)COO)_2(aq)+2H_2O(l)

Reactions with Carbene Intermediates

Carbenes are highly reactive intermediates featuring a neutral carbon atom with only two bonds and two unshared electrons . Carbenes can undergo various reactions, including Wolff rearrangements and Buchner reactions, which might be relevant in specific chemical transformations involving this compound derivatives .

  • Wolff Rearrangement: Although not directly involving the carboxylic acid group, if this compound were converted to an α-diazo ketone, it could undergo a Wolff rearrangement, resulting in the formation of a ketene .

  • Buchner Reaction: Carbenes can react with benzene to form a cyclopropane ring, which then undergoes rearrangement to yield cycloheptatrienes . This reaction is unlikely to occur directly with this compound but could be relevant if carbene intermediates are generated from its derivatives.

Ozonolysis

Ozonolysis is an alkene reaction that cleaves carbon-carbon double bonds using ozone (O3) . Since this compound does not contain any alkene groups, it will not directly undergo ozonolysis.

Beta-Oxidation

Beta-oxidation is a metabolic process by which fatty acids are broken down6. This process occurs in the mitochondria and peroxisomes6. During beta-oxidation, the fatty acid is shortened by two carbon atoms with each cycle, producing acetyl-CoA, NADH, and FADH26.

Scientific Research Applications

Entomological Applications

The primary application of 3,5-dimethyldodecanoic acid is in the study of insect behavior, particularly in attracting male beetles for research purposes.

  • Sex Pheromone Studies : this compound serves as a potent attractant for male Prionus californicus beetles. Field bioassays have demonstrated that synthetic versions of this compound effectively lure males, showcasing its utility in studying mating behaviors and population dynamics in these insects .
  • General Attractant for Other Species : Research indicates that this compound can also attract males from other Prionus species, such as Prionus lecontei. Field trials conducted across various regions of North America and the UK confirmed that traps baited with synthetic this compound captured multiple species of Prionus, indicating its potential for broader applications in monitoring and managing pest populations .

Case Studies and Findings

Several studies have documented the effectiveness and applications of this compound:

  • Field Trials : In a study involving field bioassays across six regions in North America and one in the UK, traps baited with synthetic this compound successfully attracted males from different Prionus species. This finding suggests its utility not only for understanding species distributions but also for managing pest populations effectively .
  • Behavioral Response Analysis : Research indicated that male beetles responded to doses as low as 10 ng in laboratory settings and up to 100 µg in field conditions without increased capture rates at higher dosages. This highlights the compound's potency and specificity as an attractant .

Summary Table of Findings

Application AreaDescriptionKey Findings
EntomologyAttractant for Prionus californicus and other speciesEffective in field trials across multiple regions
SynthesisProduced via acetyl chloride and Grignard reagentsMixture of stereoisomers maintains attractiveness
Behavioral StudiesAnalyzed response rates to synthetic pheromonesLow effective doses indicate high potency

Mechanism of Action

The mechanism of action of 3,5-Dimethyldodecanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can modulate lipid metabolism by influencing enzyme activity and gene expression. The presence of methyl groups at the 3rd and 5th positions can affect the compound’s binding affinity to receptors and enzymes, thereby altering its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Homologs: Chain-Length Variants

3,5-Dimethyldodecanoic acid shares structural homology with longer-chain analogs identified in P. californicus extracts:

  • 3,5-Dimethyltridecanoic acid (C₁₅H₃₀O₂, MW: 242.40 g/mol)
  • 3,5-Dimethylpentadecanoic acid (C₁₇H₃₄O₂, MW: 270.45 g/mol)

Key Differences:

Property This compound 3,5-Dimethyltridecanoic Acid 3,5-Dimethylpentadecanoic Acid
Molecular Formula C₁₄H₂₈O₂ C₁₅H₃₀O₂ C₁₇H₃₄O₂
Molecular Ion (m/z) 228 242 270
Kovats Index (GC) Reference +100 units +300 units
Bioactivity Strong attractant Weak/No attractant Not confirmed

Homologs exhibit analogous mass spectral patterns (m/z 87, 129) but lack pheromonal efficacy, suggesting chain length critically influences receptor binding .

Trimethylundecanoic Acids: Branching Complexity

Synthetic trimethylated analogs were explored during pheromone identification:

  • 3,5,9-Trimethylundecanoic acid (C₁₄H₂₈O₂, MW: 228.38 g/mol)
  • 3,5,7-Trimethylundecanoic acid (C₁₄H₂₈O₂, MW: 228.38 g/mol)

Key Differences:

  • Branching Positions : Additional methyl groups at C7 or C9 create steric hindrance, reducing volatility and altering GC elution profiles.
  • Bioactivity : Neither compound attracted P. californicus males in field trials, confirming 3,5-dimethyl branching is optimal .

Stereoisomers: Configuration-Specific Activity

The four stereoisomers of this compound exhibit divergent bioactivity:

  • (3R,5S)- and (3S,5R)-Diastereomers : Matched natural pheromone retention time; field tests showed significant male attraction (2.5 ng dose) .
  • (3R,5R)- and (3S,5S)-Diastereomers : Differed in GC retention; excluded as pheromone candidates .

Biological Activity

3,5-Dimethyldodecanoic acid, also known as prionic acid, is a fatty acid that has garnered attention primarily for its role as a pheromone in the communication systems of certain beetle species, particularly Prionus californicus. This compound is significant in entomological research due to its unique biological activity and potential applications in pest management.

Chemical Structure and Synthesis

The molecular structure of this compound consists of a linear dodecane backbone with two methyl groups at the 3rd and 5th positions. The synthesis of this compound can be achieved through various organic synthesis methods, including reactions involving acetyl chloride and methanol in the presence of Grignard reagents. The structural formula can be represented as follows:

C14H28O2\text{C}_{14}\text{H}_{28}\text{O}_2

Biological Role as a Pheromone

In biological contexts, this compound acts as a potent attractant for male Prionus californicus beetles. Field bioassays have demonstrated that both synthetic and natural forms of this pheromone effectively attract males, indicating its specificity and potency. The active enantiomer responsible for this attraction is identified as (3R,5S)-3,5-dimethyldodecanoic acid.

Key Findings from Research Studies

  • Field Bioassays : In various studies conducted across North America and the UK, traps baited with synthetic blends of this compound captured significant numbers of male beetles from multiple Prionus species. Notably, males responded to concentrations as low as 10 ng in laboratory settings and 10 μg in field experiments .
  • Stereoisomer Analysis : Research indicates that while males are attracted to the (3R,5S) enantiomer, they do not respond to its (3S,5R) counterpart. Furthermore, a mixture of all four stereoisomers was found equally effective as the single natural enantiomer, suggesting that the other stereoisomers do not inhibit attraction .

Applications in Pest Management

Given its effectiveness as a pheromone attractant, this compound has potential applications in integrated pest management (IPM) strategies. By utilizing this compound in traps or bait systems, researchers aim to control populations of pest species like Prionus californicus, which can cause significant damage to crops such as maize.

Comparative Analysis of Pheromone Efficacy

The following table summarizes key findings from various studies regarding the efficacy of this compound:

Study ReferenceSpecies TestedAttractant ConcentrationCapture Rate Observed
Prionus californicus10 ng (lab), 10 μg (field)High
Prionus lecontei100 μgModerate
Multiple Prionus speciesVariousSignificant

Q & A

Basic Research Questions

Q. How is 3,5-dimethyldodecanoic acid synthesized for laboratory use, and what are the key steps in its non-stereoselective preparation?

  • Methodological Answer : The compound is synthesized via a multi-step process involving Baeyer–Villiger oxidation of 3,5-dimethylcyclohexanone to form a lactone intermediate, followed by transesterification and Grignard reactions. For example, methyl 6-hydroxy-3,5-dimethylhexanoate is converted to a tosylate, reacted with alkyl-magnesium bromides under copper catalysis, and hydrolyzed to yield the final acid . A simplified synthesis involves ring-opening β-butyrolactone with 2-methylnonylmagnesium bromide, producing this compound in a single step .

Q. What experimental designs are used to assess the bioactivity of this compound as a pheromone in Coleoptera species?

  • Methodological Answer : Laboratory olfactometer assays are conducted using dose-response trials with synthetic enantiomers (e.g., 1–100 ng doses in hexane) applied to filter paper. Responses of male beetles (e.g., Prionus californicus) are compared against solvent controls. Field bioassays employ buried traps treated with synthetic lures (e.g., 10–320 μg in hexane) and monitored for beetle captures. Statistical analysis uses nonparametric tests (e.g., Friedman’s Q) to account for heteroscedasticity .

Q. How are stereoisomers of this compound distinguished in gas chromatography (GC) analyses?

  • Methodological Answer : Achiral DB-5 GC columns resolve diastereomeric pairs (syn-3R,5R and anti-3R,5S) based on retention times. Methyl esters of the acids improve peak symmetry and reproducibility. Chiral stationary phases (e.g., Cyclodex-B) are less effective, necessitating indirect determination via bioassays or comparison with synthetic standards .

Advanced Research Questions

Q. How can researchers resolve contradictions between laboratory and field bioassay results for this compound activity?

  • Methodological Answer : Discrepancies often arise from environmental variables (e.g., temperature, competing pheromones) or enantiomer-specific activity. For example, (3R,5S)-dimethyldodecanoic acid shows high lab activity but requires higher doses in field settings. To reconcile

  • Conduct dose-escalation field trials (e.g., 0.1–100 μg lures) .
  • Use mark-recapture studies to adjust for population density effects .
  • Validate enantiomer ratios against insect-produced standards .

Q. What strategies optimize stereoselective synthesis of bioactive this compound enantiomers?

  • Methodological Answer : Copper-catalyzed asymmetric conjugate addition of alkyl-magnesium bromides to α,β-unsaturated esters achieves >90% enantiomeric purity. For example, (3R,5S)-dimethyldodecanoic acid is synthesized using chiral ligands to control stereochemistry. Purity is confirmed via GC-MS and NMR, with bioactivity validated in olfactometer assays .

Q. Why does this compound act as a general attractant for multiple Prionus species, and how can this broad activity be mechanistically investigated?

  • Methodological Answer : Structural similarity to conserved pheromone components across Cerambycidae explains cross-species attraction. To study mechanisms:

  • Compare receptor-binding affinity using electrophysiology (e.g., antennal recordings).
  • Test synthetic analogs (e.g., methyl esters, hydroxylated derivatives) in field trials .
  • Analyze cuticular hydrocarbon profiles of target species for synergistic compounds .

Q. How should researchers address low recapture rates in mark-recapture field studies involving this compound?

  • Methodological Answer : Low recaptures (e.g., <5% in P. californicus) inflate population estimates. Mitigation strategies include:

  • Increasing marking intensity (e.g., fluorescent paint on elytra).
  • Using Lincoln–Peterson models with correction factors for emigration .
  • Deploying higher-density trap grids to improve detection .

Q. Critical Analysis of Contradictory Findings

  • Stereoisomer Activity : While (3R,5S)-dimethyldodecanoic acid is bioactive, (3S,5R) shows negligible attraction . This contradicts early hypotheses of diastereomer equivalence, underscoring the need for enantiomer-specific synthesis in pheromone studies.
  • Dose-Response Variability : Field efficacy varies geographically (e.g., higher captures in California vs. Idaho), likely due to differences in beetle population density or environmental humidity .

Q. Recommendations for Future Research

  • Prioritize enantiomer-selective synthesis to avoid inactive stereoisomer contamination.
  • Standardize trap designs (e.g., Rain-X-treated surfaces) to reduce environmental variability in field assays .
  • Integrate metabolomics to identify co-attractants enhancing this compound activity .

Properties

IUPAC Name

3,5-dimethyldodecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O2/c1-4-5-6-7-8-9-12(2)10-13(3)11-14(15)16/h12-13H,4-11H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJCDOTOCKDZJAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(C)CC(C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93761-42-3
Record name 3,5-dimethyldodecanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In a nitrogen atmosphere, the crude product (1.22 g, 0.00452 mol) of ethyl 3,5-dimethyldodecanoate (7Et) produced in the method of Example 3-1, methanol (1 ml), a 25% by weight aqueous sodium hydroxide solution (3 ml) were placed in a reaction vessel and stirred at 65° C. for 2 hours. After addition of water, the resulting mixture was washed with a hexane-tetrahydrofuran mixture. The aqueous phase was made acidic in addition of 20% by weight hydrochloric acid, followed by extraction with a hexane-tetrahydrofuran mixture. The organic phase thus obtained was dried over magnesium sulfate and then concentrated under reduced pressure. The concentrate thus obtained was distilled under reduced pressure (bp: from 130 to 140° C./2 mmHg) to obtain 3,5-dimethyldodecanoic acid (5) (1.03 g, 0.00452 mol). A total yield of the three steps from the 2-methylnonyl chloride (1 Cl) was 60%.
[Compound]
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ethyl 3,5-dimethyldodecanoate
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Synthesis routes and methods II

Procedure details

In a nitrogen atmosphere, ethyl 2-(1,3-dimethyldecyl)malonate (4Et) (35.2 g, 0.107 mol) and a 13% by weight aqueous sodium hydroxide solution (104 g) were placed in a reaction vessel and stirred under refluxing with heating for one hour. Then, the resulting ethanol therein was distilled off in one hour. A 56% by weight aqueous sulfuric acid solution (93 g) was added thereto and the resulting mixture was under refluxing with heating for 30 hours. The reaction mixture was diluted with tetrahydrofuran. The organic phase was washed three times with an aqueous saturated sodium chloride solution and concentrated under reduced pressure. The concentrate thus obtained was distilled under reduced pressure (bp: from 130 to 140° C./2 mmHg) to obtain 3,5-dimethyldodecanoic acid (5) (21.6 g, 0.0944 mol). A total yield of three steps from the 2-methylnonyl chloride (1Cl) was 59%.
Name
ethyl 2-(1,3-dimethyldecyl)malonate
Quantity
35.2 g
Type
reactant
Reaction Step One
Quantity
104 g
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

In a nitrogen atmosphere, the crude product (41.6 g, 0.0899 mol) of ethyl 2-(1,3-dimethyldecyl)malonate (4Et) obtained in the method of Example 1-1 and a 13% by weight aqueous sodium hydroxide solution (87 g) were placed in a reaction vessel and stirred for one hour under refluxing with heating. Then ethanol thus generated therein was distilled off in one hour. The resulting mixture was subjected to addition of 20% by weight hydrochloric acid (87 g) and extracted with a mixture of toluene and tetrahydrofuran. The resulting organic phase was concentrated under reduced pressure, and then the residue was stirred under heat at 170° C. for 6 hours in a nitrogen atmosphere. This reaction mixture was diluted with tetrahydrofuran, washed with an aqueous saturated sodium chloride solution, dried over magnesium sulfate, and concentrated under reduced pressure. The concentrate thus obtained was distilled under reduced pressure (bp 130 to 140° C./2 mmHg) to obtain 3,5-dimethyldodecanoic acid (5) (18.9 g, 0.0828 mol). A total yield of three steps from the 2-methylnonyl chloride (1Cl) was 67%.
[Compound]
Name
crude product
Quantity
41.6 g
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ethyl 2-(1,3-dimethyldecyl)malonate
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Reaction Step Two

Synthesis routes and methods IV

Procedure details

In a nitrogen atmosphere, ethyl 2-(1,3-dimethyldecyl)malonate (4Et) (18.6 g, 0.0566 mol), acetic acid (40 g), water (20 g), and sulfuric acid (2 g) were placed in a reaction vessel and stirred for 48 hours under refluxing with heating while distilling off ethanol. The reaction mixture was diluted with tetrahydrofuran and water. The organic phase was washed with an aqueous saturated sodium chloride solution and concentrated under reduced pressure. The concentrate thus obtained was distilled under reduced pressure (bp: from 130° C. to 140° C./2 mmHg) to obtain 3,5-dimethyldodecanoic acid (5) (11.4 g, 0.0498 mol). A total yield of three steps from the 2-methylnonyl chloride (1Cl) was 59%.
Name
ethyl 2-(1,3-dimethyldecyl)malonate
Quantity
18.6 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
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2 g
Type
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20 g
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Retrosynthesis Analysis

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Feasible Synthetic Routes

3,5-Dimethyldodecanoic acid
3,5-Dimethyldodecanoic acid
3,5-Dimethyldodecanoic acid
3,5-Dimethyldodecanoic acid
3,5-Dimethyldodecanoic acid
3,5-Dimethyldodecanoic acid

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